Inocoterone is a nonsteroidal antiandrogen compound known for its potential therapeutic applications in treating androgen-dependent conditions such as acne. It acts by binding to androgen receptors, inhibiting the effects of androgens like testosterone and dihydrotestosterone, which are implicated in the pathogenesis of acne. The compound has been studied primarily in clinical settings to evaluate its efficacy and safety profile.
Inocoterone is classified as an antiandrogen, specifically a selective androgen receptor modulator. It falls under the category of pharmaceutical agents used to manage conditions influenced by androgen levels.
The synthesis of inocoterone involves several chemical reactions that typically include the modification of steroidal structures to enhance their antiandrogenic properties. While specific synthetic routes can vary, the general approach includes:
Inocoterone's molecular structure is characterized by a complex arrangement that includes multiple functional groups conducive to its interaction with androgen receptors. The chemical formula for inocoterone acetate is .
Inocoterone undergoes various chemical reactions that are crucial for its pharmacological activity:
The binding affinity of inocoterone for androgen receptors has been demonstrated through competitive binding assays. These assays reveal how effectively inocoterone can inhibit the action of endogenous androgens.
Inocoterone exerts its antiandrogenic effects primarily through competitive inhibition at androgen receptors. This process can be summarized as follows:
Clinical trials involving inocoterone acetate have reported reductions in inflammatory papules and pustules by approximately 26% compared to vehicle treatments after 16 weeks .
Inocoterone has been primarily studied for its role in dermatology, particularly for:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2